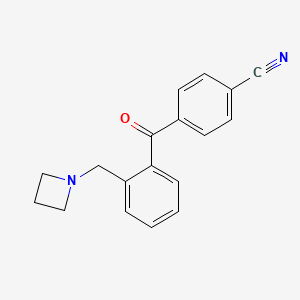

2-Azetidinomethyl-4'-cyanobenzophenone

Vue d'ensemble

Description

2-Azetidinomethyl-4'-cyanobenzophenone is a compound that is likely to be a derivative of azetidin-2-one, which is a four-membered cyclic lactam, also known as a beta-lactam. Beta-lactams are recognized for their role as a building block in the synthesis of a wide range of organic molecules, particularly due to the strain energy associated with their four-membered ring structure. This strain energy can be exploited in chemical reactions to create a variety of compounds, including beta-lactam antibiotics. The compound , with a cyanobenzophenone group, suggests potential for unique reactivity and applications in organic synthesis .

Synthesis Analysis

The synthesis of related beta-lactam compounds often involves the use of enantiomerically pure beta-lactams as versatile intermediates. These intermediates can be transformed into a variety of other structures, such as aromatic beta-amino acids, peptides, and amino sugars, through selective bond cleavage and further transformations. The methodologies developed around the beta-lactam nucleus are referred to as 'the beta-lactam synthon methods' . While the specific synthesis of 2-Azetidinomethyl-4'-cyanobenzophenone is not detailed in the provided papers, it can be inferred that similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of beta-lactams like 2-Azetidinomethyl-4'-cyanobenzophenone is characterized by a strained four-membered ring, which is highly reactive. This reactivity is due to the ring strain and the tendency of the molecule to undergo ring-opening reactions to relieve this strain. The presence of a cyanobenzophenone moiety in the compound would likely influence its electronic properties and could introduce additional reactive sites for further chemical transformations .

Chemical Reactions Analysis

Beta-lactams, including those related to 2-Azetidinomethyl-4'-cyanobenzophenone, can undergo a variety of chemical reactions. These reactions exploit the strain energy of the beta-lactam ring for the synthesis of biologically important compounds. The beta-lactam synthon method allows for the selective cleavage of the beta-lactam ring and the generation of diverse synthetic target molecules that do not contain the beta-lactam ring structure. Although the specific reactions of 2-Azetidinomethyl-4'-cyanobenzophenone are not described, it is likely that it could participate in similar transformations to those of other beta-lactams .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Azetidinomethyl-4'-cyanobenzophenone would be influenced by both the beta-lactam ring and the cyanobenzophenone group. The beta-lactam ring is known for its high reactivity due to ring strain, which would affect the compound's stability and reactivity. The cyanobenzophenone group could contribute to the compound's polarity, solubility, and potential interactions with other molecules. However, without specific data on this compound, these properties are speculative and based on the general behavior of related beta-lactam compounds and cyanobenzophenone derivatives .

Applications De Recherche Scientifique

Anticancer Potential

A study explored the synthesis of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones, revealing that compounds with specific substituents showed anticancer effects in vitro against a range of cancer cell cultures (Veinberg et al., 2003).

Tubulin-Targeting Agents

Research into 3-phenoxy-1,4-diarylazetidin-2-ones demonstrated their potential as tubulin-targeting antitumor agents. These compounds disrupted the microtubular structure in cancer cells, causing G2/M arrest and apoptosis, with some showing significant potency in inhibiting cell proliferation (Greene et al., 2016).

Antimicrobial Activity

Novel azetidin-2-ones based on 4-aminophenyl-3-nitrobenzopyran-2-one were synthesized and exhibited significant antibacterial activity against various strains, such as S. aureus, E. coli, and Klebsiella. The study highlighted the influence of structural modifications on the antimicrobial efficacy of these compounds (Hoti et al., 2017).

Novel Syntheses and Chemical Structures

Various studies have focused on the synthesis of novel chemical structures involving azetidinones, demonstrating the versatility of these compounds in producing a wide range of biologically active molecules. These include the synthesis of novel 4-(2-oxoethylidene)azetidin-2-ones and their potential in creating diverse derivatives with unique biological activities (Cainelli et al., 2003).

Environmental Applications

One study detailed a method for determining hydroxylated benzophenone UV absorbers in water samples, showcasing an environmental application of related chemical analysis techniques (Negreira et al., 2009). This work reflects the broader applicability of chemical synthesis and analysis techniques in environmental monitoring and protection.

Safety and Hazards

Propriétés

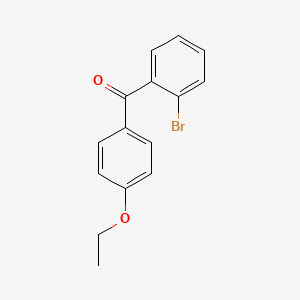

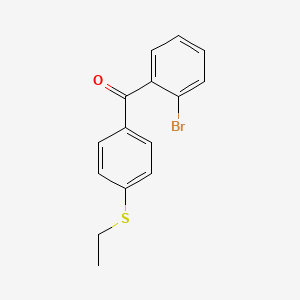

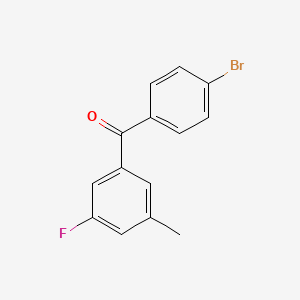

IUPAC Name |

4-[2-(azetidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c19-12-14-6-8-15(9-7-14)18(21)17-5-2-1-4-16(17)13-20-10-3-11-20/h1-2,4-9H,3,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMURANZQUXRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643694 | |

| Record name | 4-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azetidinomethyl-4'-cyanobenzophenone | |

CAS RN |

898754-50-2 | |

| Record name | 4-[2-(1-Azetidinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.